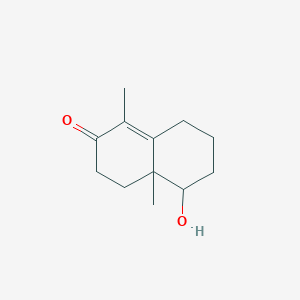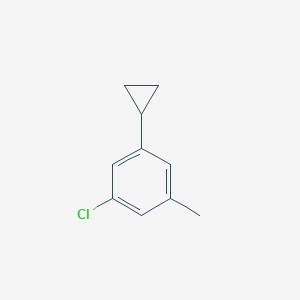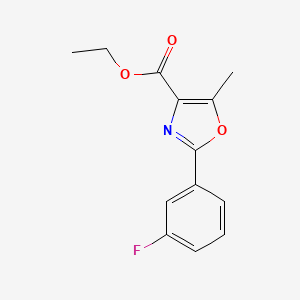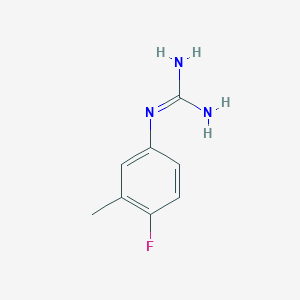
(Tetrahydro-2-furyl)methyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetrahydro-2-furyl)methyl Phosphorodichloridate is a chemical compound with the molecular formula C5H9Cl2O2P. It is a derivative of furfural, a compound derived from biomass, and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2-furyl)methyl Phosphorodichloridate typically involves the reaction of tetrahydrofurfuryl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C5H9O2PCl2+C5H9OH→C5H9O2PCl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Tetrahydro-2-furyl)methyl Phosphorodichloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphites.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Phosphates
Reduction: Phosphites
Substitution: Aminophosphates or alkoxyphosphates
Aplicaciones Científicas De Investigación
(Tetrahydro-2-furyl)methyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of agrochemicals, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of (Tetrahydro-2-furyl)methyl Phosphorodichloridate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This process can alter the activity of enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
(Tetrahydro-2-furyl)methyl Phosphorodichloridate can be compared with other similar compounds such as:
Furfural: A precursor in the synthesis of this compound, used in the production of resins and solvents.
Phosphorodichloridates: A class of compounds with similar reactivity, used in various chemical reactions and industrial applications.
Tetrahydrofurfuryl Alcohol: Another precursor, used in the synthesis of various chemicals and as a solvent.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of organic synthesis and industrial chemistry.
Propiedades
Fórmula molecular |
C5H9Cl2O3P |
|---|---|
Peso molecular |
219.00 g/mol |
Nombre IUPAC |
2-(dichlorophosphoryloxymethyl)oxolane |
InChI |
InChI=1S/C5H9Cl2O3P/c6-11(7,8)10-4-5-2-1-3-9-5/h5H,1-4H2 |
Clave InChI |
LVQICKLGENSLNR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


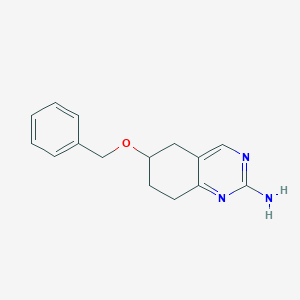
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
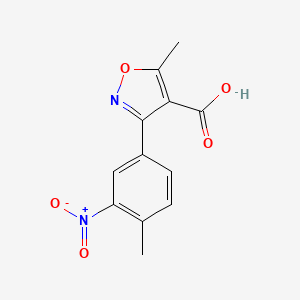
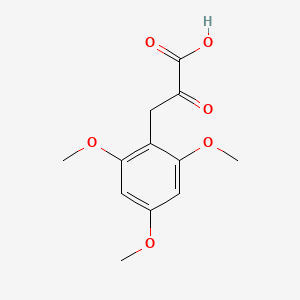


![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)
